Trityllosartan
Description
Contextualizing Trityllosartan within Angiotensin II Receptor Antagonist Chemistry
Angiotensin II Receptor Blockers (ARBs) constitute a vital class of medications employed in the management of hypertension and various cardiovascular conditions. These compounds exert their therapeutic effects by selectively inhibiting the binding of angiotensin II to the angiotensin type 1 (AT1) receptor, which in turn leads to vasodilation, reduced aldosterone (B195564) secretion, and a subsequent decrease in blood pressure. nih.gov Losartan, a prominent member of the ARB class, holds the distinction of being the first nonpeptide AT1 antagonist to receive approval from the U.S. Food and Drug Administration (FDA) for clinical use in 1995. newdrugapprovals.orgwikipedia.orgresearchgate.netacs.org Within the broader chemical landscape of ARBs, this compound serves as a key precursor in the manufacturing process of Losartan. newdrugapprovals.orggoogle.com
Role of this compound as a Key Intermediate in Losartan Synthesis
This compound, systematically named 2-butyl-4-chloro-1-[[2′-(2-triphenylmethyl-2H-tetrazol-5-yl) [1,1′-biphenyl]-4-yl]methyl]-1H-imidazole-5-methanol, frequently appears as the penultimate product in numerous synthetic routes designed for Losartan. newdrugapprovals.orggoogle.com The transformation of this compound into Losartan primarily involves the deprotection of the trityl group from the tetrazole ring. newdrugapprovals.orggoogle.comgoogle.com
Several methodologies exist for this crucial deprotection step. One common approach involves treating this compound with an acidic solution, such as 4N sulfuric acid in tetrahydrofuran (B95107) (THF) or 3.4N hydrochloric acid in methanol. newdrugapprovals.orggoogle.comjustia.com Alternatively, Losartan potassium can be obtained by reacting this compound with potassium tertiary butoxide in tetrahydrofuran. researchgate.netimanagerpublications.com
The synthesis of this compound itself is well-documented and can proceed via various pathways. For example, it can be synthesized by reacting N-(triphenylmethyl)-5-(4'-bromomethylbiphenyl-2-base) tetrazole with 2-butyl-5-chloro-1H-imidazole-4-formaldehyde. google.com In certain convergent synthetic strategies, this compound is directly formed through a Suzuki coupling reaction. newdrugapprovals.orggoogle.com Subsequent reduction of an aldehyde group with sodium borohydride (B1222165) can then yield this compound. newdrugapprovals.orgjustia.com The trityl protecting group is typically introduced by reacting the tetrazole with trityl chloride in the presence of a non-nucleophilic base. newdrugapprovals.org
Historical Perspective of this compound in Pharmaceutical Development
The genesis of Losartan, the pioneering ARB, dates back to March 1986, when it was discovered by scientists at DuPont Pharmaceuticals. researchgate.netuoa.gr The evolution of ARBs, including Losartan, stands as a testament to the advancements in rational drug design in modern pharmacology. wikipedia.org this compound's historical significance in pharmaceutical development is intrinsically tied to its indispensable function as a critical intermediate in the synthesis of Losartan. google.comgoogle.comjustia.com Its established presence in numerous patents and scientific literature underscores its enduring importance in the manufacturing processes of this widely prescribed antihypertensive medication. newdrugapprovals.orggoogle.comjustia.com
Structure
3D Structure
Properties
IUPAC Name |
[2-butyl-5-chloro-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H37ClN6O/c1-2-3-23-38-43-39(42)37(29-49)47(38)28-30-24-26-31(27-25-30)35-21-13-14-22-36(35)40-44-46-48(45-40)41(32-15-7-4-8-16-32,33-17-9-5-10-18-33)34-19-11-6-12-20-34/h4-22,24-27,49H,2-3,23,28-29H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPGGBNMTNDKEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H37ClN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80158417 | |
| Record name | Trityllosartan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80158417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
665.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133909-99-6 | |
| Record name | 2-Butyl-4-chloro-1-[[2′-[2-(triphenylmethyl)-2H-tetrazol-5-yl][1,1′-biphenyl]-4-yl]methyl]-1H-imidazole-5-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133909-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trityllosartan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133909996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trityllosartan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80158417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-butyl-4-chloro-4,5-dihydro-5-hydroxymethyl-1-[2'-(2-triphenylmethyl-1,2,3,4-2H-tetrazol-5-yl)-1,1'-biphenyl-4-methyl]-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.176 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1H-Imidazole-5-methanol, 2-butyl-4-chloro-1-[[2'-[2-(triphenylmethyl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.520 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRITYLLOSARTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0UJG23A3Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Iii. Analytical Characterization and Quality Control of Trityllosartan
Chromatographic Techniques for Purity Assessment
Chromatographic methods are indispensable for separating Trityllosartan from the active pharmaceutical ingredient (API), Losartan potassium, and other related impurities, enabling its accurate quantification and purity assessment.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the detection and quantification of this compound and other impurities in Losartan potassium. ontosight.ai The United States Pharmacopeia (USP) provides validated HPLC methods for the determination of Losartan potassium and its related degradation products and impurities. ingentaconnect.comuspnf.comwalshmedicalmedia.com
HPLC methods offer high precision, sensitivity, and selectivity for the separation and quantification of drug substances and their impurities. rjb.roresearchgate.net Typical reversed-phase HPLC (RP-HPLC) systems for Losartan impurity analysis often utilize C18 columns. Mobile phases commonly consist of mixtures of acetonitrile (B52724) and aqueous buffers (e.g., phosphate (B84403) buffer) with pH adjustments, often employing gradient elution programs to achieve optimal separation of multiple components. ingentaconnect.comuspnf.comwalshmedicalmedia.comdrugfuture.com UV detectors are typically used, with detection wavelengths around 220 nm or 250 nm. ingentaconnect.comuspnf.comwalshmedicalmedia.com
While specific retention time data for this compound (Losartan impurity H) was not explicitly detailed in the search results, general parameters for Losartan impurity analysis can be summarized. For instance, Losartan itself may elute around 7 minutes or 2.6 minutes depending on the specific method. walshmedicalmedia.comdrugfuture.com Impurities L and M, for example, have relative retention times of approximately 2.9 and 2.4, respectively, relative to Losartan in certain methods. drugfuture.com The ability of HPLC to resolve closely related compounds makes it vital for monitoring this compound levels.
Table 1: Typical HPLC Parameters for Losartan and Impurity Analysis
| Parameter | Typical Range/Description | Source |
| Column Type | C18 (e.g., LiChrospher®100 C-18, ACCHROM ODS-C18, ZORBAX Eclipse XDB-C8) | ingentaconnect.comwalshmedicalmedia.comdrugfuture.com |
| Detection Wavelength | 220 nm or 250 nm (UV detector) | ingentaconnect.comuspnf.comwalshmedicalmedia.com |
| Flow Rate | 1.0 – 1.4 mL/min | ingentaconnect.comuspnf.comwalshmedicalmedia.com |
| Column Temperature | 25 – 35 °C | ingentaconnect.comwalshmedicalmedia.com |
| Elution Mode | Gradient elution (e.g., Acetonitrile and aqueous buffer) | ingentaconnect.comuspnf.com |
| Sample Injection Volume | 10 – 20 µL | uspnf.comwalshmedicalmedia.com |
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful analytical technique employed for the detection and quantification of this compound. ontosight.ai This method is particularly effective for volatile or semi-volatile compounds and provides both separation and structural identification capabilities. The gas chromatograph separates components based on their volatility and interaction with the stationary phase, while the mass spectrometer then ionizes these separated components and analyzes their mass-to-charge ratio (m/z) to generate unique fragmentation patterns. nih.govchromatographyonline.com
The fragmentation pattern obtained from the mass spectrometer acts as a "fingerprint" for a specific compound, allowing for its unambiguous identification. While specific GC-MS fragmentation data for this compound was not found in the reviewed literature, the technique's general application involves comparing the mass spectrum of an unknown peak to a library of known spectra or predicting fragmentation based on the compound's structure. This provides crucial confirmatory evidence for the presence and identity of this compound.
Spectroscopic Identification Methods
Spectroscopic techniques are vital for the structural elucidation and confirmation of this compound, providing complementary information to chromatographic methods.
Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive method for the structural characterization of this compound. ontosight.ai Both proton (¹H NMR) and carbon (¹³C NMR) spectroscopy provide detailed information about the molecular structure, including the types of atoms present, their connectivity, and their spatial arrangement. oregonstate.eduresearchgate.netpitt.edulibretexts.org
NMR spectra reveal chemical shifts (δ, in parts per million, ppm), which are characteristic of the electronic environment of specific nuclei, and coupling constants (J, in Hertz, Hz), which indicate the spatial relationship between neighboring nuclei. For complex organic molecules like this compound, NMR is essential for confirming the presence of key moieties such as the imidazole (B134444) ring, tetrazole ring, biphenyl (B1667301) moiety, and the trityl group. ontosight.ai For instance, the presence of aromatic protons, aliphatic protons from the butyl chain, and protons adjacent to electronegative atoms or unsaturated systems would yield distinct chemical shifts. While specific ¹H NMR chemical shift data for this compound were not identified in the immediate search results, its application in confirming the structure of synthesized Losartan impurities has been reported. nih.gov
Table 2: General Information Provided by NMR Spectroscopy
| NMR Type | Information Provided |
| ¹H NMR | Number of unique proton environments, chemical shifts (electronic environment), coupling constants (neighboring protons), integration (number of protons) |
| ¹³C NMR | Number of unique carbon environments, chemical shifts (electronic environment) |
Fourier-Transform Infrared (FT-IR) spectroscopy is utilized for the identification of functional groups present in this compound and for confirming its identity. rsc.org FT-IR spectra show characteristic absorption bands corresponding to the vibrational modes of specific chemical bonds within the molecule. rjb.rovscht.cz
For a compound like this compound, which shares structural elements with Losartan, FT-IR can confirm the presence of key functional groups. For Losartan potassium, characteristic peaks have been reported, including N-H stretching (e.g., ~3624 cm⁻¹), O-H stretching (e.g., ~3180.4 cm⁻¹), C-H stretching (aromatic ~3035.75 cm⁻¹, aliphatic ~2953.78 cm⁻¹), C=C stretching (e.g., ~1577.66 cm⁻¹), and C-Cl stretching (e.g., ~791.72 cm⁻¹). researchgate.net Although specific FT-IR data for this compound itself were not found, similar characteristic absorption bands would be expected for its common functionalities, aiding in its identification and quality control.
Table 3: Common Functional Group Absorptions in FT-IR Spectroscopy (General)
| Functional Group | Characteristic IR Absorption (cm⁻¹) |
| O-H (alcohol) | 3500-3200 (broad, strong) |
| N-H | ~3600-3400 (stretching) |
| C-H (aromatic) | 3100-3000 (stretching) |
| C-H (aliphatic) | 3000-2850 (stretching) |
| C=C (aromatic) | 1600-1450 (stretching) |
| C-Cl | 800-600 (stretching) |
Iv. Pharmacological and Biochemical Research on Trityllosartan
Prodrug Concept and Bioconversion to Losartan
Trityllosartan, chemically known as N-Trityllosartan, is a derivative of Losartan. It has been described in pharmaceutical research as a compound that can be converted into Losartan in the body, which may contribute to improved bioavailability and therapeutic efficacy guidechem.com. While Losartan itself is considered a prodrug that requires metabolic activation in the liver to yield its primary active metabolite, EXP-3174 (Losartan carboxylic acid), this compound functions as an intermediate or precursor in the synthesis of Losartan drugs.comasianpubs.orgresearchgate.netgoogle.com. The deprotection of the trityl group from this compound yields Losartan google.com. This bioconversion pathway highlights this compound's relevance in understanding the metabolic fate and therapeutic potential within the Losartan pathway. The metabolism of Losartan to EXP-3174 primarily occurs through the oxidation of its 5-hydroxymethyl group to a carboxylic acid group, a process mediated by cytochrome P450 isoenzymes, specifically CYP2C9 and CYP3A4, in the liver drugs.comasianpubs.orgresearchgate.netmims.commims.commedcentral.comresearchgate.net.
Angiotensin II Receptor (AT1) Antagonism Research
Research indicates that this compound exhibits pharmacological properties similar to Losartan, including its capacity to block the angiotensin II receptor guidechem.com. Losartan and its active metabolite, EXP-3174, are recognized as selective and competitive antagonists of the angiotensin II type 1 (AT1) receptor drugs.comresearchgate.netmims.commims.commedcentral.com. Their mechanism of action involves blocking the physiological effects of angiotensin II, which include vasoconstriction and the stimulation of aldosterone (B195564) secretion drugs.comresearchgate.netmims.commedcentral.com. Notably, neither Losartan nor its active metabolite inhibits angiotensin-converting enzyme (ACE), nor do they interact with other hormone receptors or ion channels crucial for cardiovascular regulation drugs.commedcentral.com.
Studies on the binding affinity of Losartan and its active metabolite, EXP-3174, to the angiotensin II receptor have provided insights into their potency. EXP-3174 is a potent and selective noncompetitive AT1 receptor antagonist rndsystems.com. In vascular smooth muscle cells (VSMC), both EXP-3174 and Losartan have been shown to inhibit the angiotensin II-induced elevation of intracellular cytosolic Ca2+ concentration nih.gov.
The half-maximal inhibitory concentrations (IC50) for the specific binding of [125I]-angiotensin II to VSMC have been determined for Losartan, EXP-3174, and saralasin, as presented in the table below nih.gov.
| Compound | IC50 (mol/l) |
| Losartan | 1.0 x 10^-8 |
| EXP-3174 | 1.1 x 10^-9 |
| Saralasin | 1.8 x 10^-9 |
In vitro research further highlights that EXP-3174 demonstrates an IC50 of 0.2 nmol/L against the angiotensin II receptor, which is significantly more potent compared to Losartan's IC50 of 4 nmol/L researchgate.net. EXP-3174 is also reported to have an IC50 of 37 nM as a selective noncompetitive AT1 receptor antagonist rndsystems.com.
The angiotensin II receptors, AT1 and AT2, are membrane glycoproteins belonging to the seven transmembrane-domain (7TM), G protein-coupled receptor superfamily guidetopharmacology.org. Pharmacologically, AT1 receptors are characterized by their high and selective affinity for biphenylimidazoles, such as Losartan, and their insensitivity to tetrahydroimidazopyridines like PD123177 guidetopharmacology.org. Conversely, AT2 receptors exhibit low affinity for Losartan but high affinity for PD123177 and the peptide derivative CGP42112 guidetopharmacology.org.
The selectivity of AT1 receptor blockers, including those in the Sartan family, is remarkably high, with their AT1 inhibition potency being approximately 10,000 times greater than their effect on AT2 receptors altmeyers.org. While AT1 receptor activation leads to cellular growth, proliferation, and vasoconstriction, AT2 receptor activation is associated with opposing biological functions, including apoptosis, antiproliferation, and vasodilation mdpi.com. The blockade of AT1 receptors by antagonists can lead to an increased interaction of angiotensin II with AT2 receptors, as angiotensin II is still formed but its AT1-mediated actions are inhibited altmeyers.org. AT2 receptors, although primarily expressed during intrauterine life, can be re-expressed under pathological conditions such as myocardial infarction and left ventricular hypertrophy, where their stimulation may offer cardioprotective effects scielo.org.
EXP-3174, the active carboxylic acid metabolite of Losartan, demonstrates significantly greater pharmacological activity than its parent compound. It is reported to be 10 to 40 times more potent than Losartan in blocking angiotensin II-induced responses in vascular smooth muscle cells, and it is largely responsible for most of Losartan's observed pharmacological activity drugs.comasianpubs.orgresearchgate.netresearchgate.netnih.govncats.io. Furthermore, EXP-3174 exhibits a longer duration of action compared to Losartan ncats.io.
Despite its higher potency, the oral bioavailability of EXP-3174 is very low, which is why Losartan is the compound marketed, with its antihypertensive effects largely attributed to the in vivo conversion to EXP-3174 ncats.io. Comparative studies have shown that both EXP-3174 and Losartan effectively abolish the angiotensin II-induced formation of inositolphosphates in VSMC nih.gov. EXP-3174 also proved more effective than Losartan in inhibiting the angiotensin II-induced increase in Egr-1 mRNA nih.gov. In terms of inhibiting angiotensin II-induced cell protein synthesis, EXP-3174 and Losartan demonstrated IC50 values of 3 x 10^-9 mol/l and 4 x 10^-8 mol/l, respectively nih.gov.
Cardiovascular Research Applications
This compound is primarily utilized in pharmaceutical research to investigate the effects and potential applications of Losartan guidechem.com. Losartan itself is a widely used medication for various cardiovascular conditions, including hypertension, diabetic kidney disease, heart failure, and left ventricular enlargement wikipedia.org. Research on AT1 receptor antagonists, such as Losartan and its derivatives, has shown their potential to reverse left ventricular hypertrophy, prevent stroke, mitigate ventricular remodeling, and reduce cardiac failure in experimental animal models, as well as slow the progression of renal diabetic nephropathy tg.org.au. Cardiovascular research broadly aims to unravel the mechanisms underlying cardiovascular diseases, develop new treatments and therapies, and explore strategies for risk management and prevention uu.nl.
In the context of hypertension research, this compound has been explored for its potential in treating cardiovascular diseases, with promising results observed in some studies guidechem.com. The active metabolite, EXP-3174, has been shown to reduce blood pressure in rat models, indicating its antihypertensive efficacy in preclinical settings rndsystems.com. Hypertension research models often involve both in vivo and in vitro approaches to understand disease mechanisms and evaluate therapeutic interventions. Animal models are crucial for translating disease concepts into scientifically sound experiments and then translating experimental findings back to the human disease context, thereby expanding knowledge and identifying potential therapeutic leads uu.nl.
For instance, the SPARTE trial, which focused on an arterial stiffness-based approach to antihypertensive therapy, demonstrated improvements in blood pressure and a reduction in age-related arterial stiffening nih.gov. Research in this area also includes the development of risk prediction models for hypertension and studies on hypertension complicated by other diseases frontiersin.org. These models often assess the effects of pharmacological agents on key cardiovascular parameters such as blood pressure, systemic vascular resistance, and cardiac output scielo.orgtg.org.au.
V. Advanced Research Directions and Potential Applications of Trityllosartan Derivatives
Trityllosartan in Drug Interaction Research
Pharmacodynamic Interactions
Direct studies specifically detailing the pharmacodynamic interactions of this compound are limited in available literature, primarily because its significance lies in its status as a process-related impurity rather than an active pharmaceutical agent. As an impurity of Losartan, its pharmacodynamic profile is not typically the subject of extensive independent research in the same manner as the active drug substance. Losartan, the parent compound, exerts its therapeutic effects by selectively blocking the binding of angiotensin II to the AT1 receptor, thereby preventing vasoconstriction and aldosterone (B195564) secretion nih.govdrugbank.com. While this compound shares structural elements with Losartan, its trityl group modification significantly alters its chemical properties and, presumably, its biological activity. Therefore, any potential pharmacodynamic interactions would likely be assessed within the broader toxicological evaluation of impurities in Losartan formulations, rather than as a standalone therapeutic entity.
In Silico and In Vitro Prediction Models
The application of in silico (computational) and in vitro (laboratory-based) prediction models is crucial in modern pharmaceutical development, particularly for characterizing impurities and their potential impact. While specific detailed findings for this compound using these models are not extensively documented, general principles apply. In silico methods, such as those leveraging databases like PubChem, can be used for chemical information exploration, including similarity searches and the prediction of physicochemical properties researchgate.netresearchgate.net. These computational tools can help in understanding the structural characteristics of this compound and its potential interactions at a molecular level, aiding in the prediction of its behavior and potential degradation pathways.
In vitro models are routinely employed in impurity profiling to assess various properties, including solubility, stability, and preliminary toxicity. For compounds like this compound, such models could be used to:
Predict Binding Affinity: Although this compound is an impurity, in vitro assays could theoretically assess any residual or off-target binding to receptors, including the AT1 receptor, to understand its potential pharmacological activity, however minor.
Evaluate Metabolic Stability: In vitro systems (e.g., liver microsomes, hepatocytes) can predict how this compound might be metabolized in the body, which is critical for understanding its persistence and potential for forming other impurities or toxic metabolites.
Assess Preliminary Toxicity: Cell-based assays can provide initial insights into cytotoxicity, genotoxicity, or other adverse effects, guiding further toxicological assessments.
These models serve as valuable tools for prioritizing impurities for more extensive testing and for establishing acceptable limits in pharmaceutical products.
This compound in Toxicology Research (Impurity Focus)
This compound is recognized as a process-related impurity of Losartan, often referred to as "Losartan Impurity H" or "Losartan EP Impurity H" scbt.comsynthinkchemicals.com. Its presence in pharmaceutical products is a significant concern in quality control and regulatory compliance, necessitating thorough toxicological research.
Impurity Profile Analysis in Pharmaceutical Production
Impurity profiling is a fundamental aspect of pharmaceutical quality control, involving the systematic identification, characterization, and quantification of all impurities present in a drug substance or product biomedres.us. This compound, as an impurity, must be rigorously monitored in Losartan formulations synthinkchemicals.com. The analysis of impurities is often challenging due to their typically low concentrations and, initially, unknown structures chromatographyonline.com.
Key analytical techniques employed for impurity profiling include:
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a widely used chromatographic method for detecting and separating impurities in drug substances due to its sensitivity and selectivity biomedres.uschromatographyonline.com.
Liquid Chromatography-Mass Spectrometry (LC-MS): Hyphenated techniques like LC-MS are invaluable for both separating and identifying impurities, providing detailed structural information even at trace levels biomedres.us.
The impurity profile analysis ensures that the final pharmaceutical product meets stringent safety and quality standards by controlling the levels of substances like this compound.
Toxicological Assessment of Related Substances
Key concepts in toxicological assessment of impurities include:
Analytical Evaluation Threshold (AET): This threshold is used to determine if an analytical method is capable of reliably identifying and quantifying a substance, including potentially genotoxic or carcinogenic substances. If a substance is detected below the AET, it is generally considered to be in insufficient quantity to induce a potential toxic effect in clinical use efor-group.com.
Toxicological Screening Limit (TSL): The TSL is a toxicological threshold that establishes whether the total quantity of an identified constituent is too low to cause a risk of genotoxicity, cancer, systemic toxicity, or reproductive/developmental toxicity efor-group.com.
Vi. Conclusion and Future Research Perspectives
Current Status and Limitations of Trityllosartan Research
This compound is a chemical compound known primarily for its critical role as an intermediate in the synthesis of Losartan, a widely used angiotensin II receptor antagonist for treating hypertension. guidechem.comgoogle.com The current body of research is, therefore, almost exclusively focused on its synthesis and utility within the manufacturing process of Losartan. google.comgoogle.com The primary function of the trityl group in this compound is to act as a protecting group for the tetrazole ring of the Losartan molecule during the chemical synthesis, preventing it from reacting during steps such as Suzuki coupling. newdrugapprovals.org
The existing literature provides detailed accounts of various synthetic pathways to produce this compound, which is subsequently deprotected (the trityl group is removed) to yield the active pharmaceutical ingredient, Losartan. google.comnewdrugapprovals.org Research has concentrated on optimizing these synthetic routes to improve yield, purity, and cost-effectiveness in the large-scale production of Losartan.
However, this specific focus introduces significant limitations to the broader understanding of this compound as a standalone chemical entity. There is a notable lack of research into its independent pharmacological, toxicological, and pharmacokinetic properties. While it is suggested that this compound exhibits pharmacological properties similar to Losartan, this is based on its nature as a prodrug that converts to Losartan. guidechem.com Comprehensive studies on its direct biological activity, mechanism of action independent of its conversion to Losartan, and its specific safety profile are largely unavailable in published literature. guidechem.com The research landscape is thus confined to its application in process chemistry rather than in clinical or biological science.
| Research Focus | Key Findings | Limitations |
| Chemical Synthesis | Serves as a key intermediate in Losartan production. google.comnewdrugapprovals.org | Research is not directed at this compound as an end-product. |
| Protecting Group Chemistry | The trityl group effectively protects the tetrazole moiety during synthesis. newdrugapprovals.org | Limited exploration of alternative protecting groups or applications. |
| Pharmacology | Assumed to have effects similar to Losartan due to its conversion. guidechem.com | Lack of direct studies on its intrinsic biological activity. |
| Safety & Toxicology | Specific safety and toxicity data for this compound are not readily available. guidechem.com | Understanding of potential unique side effects is absent. |
Emerging Research Opportunities and Challenges
While current research on this compound is narrow, several opportunities for future investigation exist, primarily stemming from its role in pharmaceutical manufacturing. A significant area of opportunity lies in the development of "green" or more sustainable synthesis protocols for this compound, which could reduce the environmental impact of Losartan production.
Another potential research avenue is the exploration of this compound and similar derivatives as novel prodrugs. By modifying the trityl group or employing other protecting groups, it might be possible to create new Losartan prodrugs with altered physicochemical properties, such as enhanced solubility or modified release profiles, potentially leading to improved therapeutic efficacy. Furthermore, there is an opportunity for the development of more sophisticated analytical methods for detecting and quantifying this compound, which is crucial for its role as a potential process-related impurity in the final Losartan drug product.
Despite these opportunities, significant challenges remain. The foremost challenge is the lack of a clear therapeutic rationale for studying this compound as an independent agent. Since Losartan is the well-established active drug, justifying research into its protected precursor for therapeutic use would require demonstrating a substantial advantage, a task complicated by the fact that this compound is designed to be a transient intermediate. Moreover, the inherent chemical nature of this compound—being a protected form of the final drug—poses regulatory and developmental hurdles for its consideration as a separate therapeutic entity.
Translational Impact and Future Directions in Drug Discovery
The translational impact of this compound is indirect yet substantial. Its primary contribution to medicine is enabling the efficient, reliable, and cost-effective large-scale manufacturing of Losartan. google.com This role is a critical component of the "bench-to-bedside" process, which transforms a laboratory discovery into a widely accessible clinical treatment. nih.govalliedacademies.org The synthetic strategies involving this compound are a key part of the development phase that ensures a discovered molecule like Losartan can be produced consistently and economically for patients worldwide.
Future research directions for this compound are likely to remain anchored in its role within pharmaceutical chemistry and manufacturing. The primary focus will probably continue to be on process optimization, aiming to further enhance the efficiency and reduce the cost of Losartan synthesis. google.comgoogle.com This includes refining reaction conditions, exploring new catalysts, and improving purification methods for this compound.
A growing area of importance is its characterization and control as a process-related impurity in the final Losartan drug substance. Regulatory agencies place stringent limits on impurities in pharmaceutical products, necessitating robust analytical techniques and a deep understanding of the formation and fate of intermediates like this compound. Beyond Losartan, the chemical strategies employed in the synthesis of this compound, particularly the use of the trityl group to protect a tetrazole ring, can serve as a valuable platform technology. This methodology could be adapted for the synthesis of other drugs in the "sartan" class or other tetrazole-containing pharmaceutical compounds, thereby extending its impact in drug discovery and development.
Q & A
Basic Research Questions
Q. What are the primary pharmacological targets of Trityllosartan, and how can researchers validate these targets experimentally?
- Methodological Guidance : Use competitive binding assays (e.g., radioligand displacement) and computational docking simulations to identify receptor interactions. Validate via in vitro functional assays (e.g., angiotensin II-induced vasoconstriction models) and cross-reference with knockout animal models to confirm target specificity .
Q. What standardized protocols exist for assessing this compound's efficacy in preclinical hypertensive models?
- Methodological Guidance : Follow ARRIVE guidelines for experimental design, ensuring dose-response curves are established in both normotensive and hypertensive rodent models. Include sham controls and blinded data collection to minimize bias. Reproducibility requires detailed documentation of anesthesia protocols, blood pressure measurement intervals, and statistical power calculations .
Q. How can researchers ensure the chemical stability of this compound during long-term in vitro assays?
- Methodological Guidance : Perform accelerated stability studies under varying pH, temperature, and light conditions. Use HPLC-UV or LC-MS to quantify degradation products. Pre-treat samples with antioxidants (e.g., ascorbic acid) and store in amber vials at -80°C to mitigate oxidative and photolytic degradation .
Advanced Research Questions
Q. What strategies are effective for optimizing this compound's synthesis protocol when encountering conflicting yield data in peer-reviewed studies?
- Methodological Guidance : Conduct a meta-analysis of synthetic routes (e.g., Suzuki coupling vs. nucleophilic substitution) to identify critical variables (catalyst purity, solvent polarity). Use Design of Experiments (DoE) to test interactions between variables. Validate reproducibility via independent replication in multiple labs, with raw NMR and mass spectrometry data shared openly .
Q. How can researchers resolve contradictions in pharmacokinetic data for this compound across different experimental models (e.g., rodents vs. primates)?
- Methodological Guidance : Apply physiologically based pharmacokinetic (PBPK) modeling to account for interspecies differences in metabolic enzymes (CYP450 isoforms) and plasma protein binding. Cross-validate findings using microdosing trials in humanized liver models or transgenic animals. Ensure consistency in sample collection timing and bioanalytical methods (e.g., LC-MS/MS calibration) .
Q. What interdisciplinary approaches are recommended for investigating this compound's off-target effects in multi-organ systems?
- Methodological Guidance : Integrate transcriptomic (RNA-seq) and proteomic (mass spectrometry) profiling of tissues post-administration. Pair with ex vivo organ-on-a-chip systems to isolate systemic vs. local effects. Use computational toxicology tools (e.g., QSAR models) to predict interactions with non-canonical targets, followed by functional validation in 3D cell cultures .
Q. How should researchers design a study to address conflicting reports on this compound's renal safety profile in diabetic nephropathy models?
- Methodological Guidance : Employ longitudinal study designs with histopathological scoring (e.g., glomerulosclerosis index) and biomarkers (e.g., urinary albumin-to-creatinine ratio). Include subgroup analyses based on diabetes severity (HbA1c levels) and control for comorbidities (e.g., hypertension). Use multivariate regression to adjust for confounding variables .
Methodological Best Practices
- Data Triangulation : Cross-reference findings from in silico, in vitro, and in vivo models to reduce bias .
- Reproducibility : Share raw datasets, code, and SOPs via repositories like Zenodo or Figshare to enable independent verification .
- Ethical Compliance : Adhere to ARRIVE 2.0 and OECD guidelines for animal welfare and data integrity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
